[4-(Oxan-4-yl)phenyl]methanol
Description
Its structure combines the hydrophilicity of the methanol group with the conformational rigidity of the oxan-4-yl moiety, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[4-(oxan-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
InChI Key |
LVUMGKGUWKUDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxan-4-yl)phenyl]methanol typically involves multi-step reactions. One common method includes the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reduction with sodium borohydride. Another approach involves the use of triphenylphosphine and di-isopropyl azodicarboxylate in toluene at 20°C, followed by treatment with tetrahydrofuran and diethyl ether under cooling conditions .
Industrial Production Methods
Industrial production methods for [4-(Oxan-4-yl)phenyl]methanol are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(Oxan-4-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(Oxan-4-yl)phenyl]carboxylic acid.
Reduction: Formation of [4-(Oxan-4-yl)phenyl]methane.
Substitution: Formation of brominated or nitrated derivatives of [4-(Oxan-4-yl)phenyl]methanol.
Scientific Research Applications
Organic Synthesis
[4-(Oxan-4-yl)phenyl]methanol serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Formation of Heterocycles : The oxane ring can be utilized in cyclization reactions to create heterocyclic compounds.
- Building Block for Drug Development : The compound can act as a precursor for synthesizing bioactive molecules, facilitating drug discovery processes.
Medicinal Chemistry
Research indicates that [4-(Oxan-4-yl)phenyl]methanol exhibits promising biological activities:
- Anti-inflammatory Properties : Studies suggest that the compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary investigations reveal that this compound could possess antimicrobial properties, making it a candidate for further pharmacological exploration.
Material Science
The unique structural characteristics of [4-(Oxan-4-yl)phenyl]methanol make it suitable for applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability.
- Coatings and Adhesives : Its chemical reactivity allows it to be used in developing specialized coatings and adhesives with improved performance metrics.
Case Study 1: Synthesis of Bioactive Compounds
A study focused on synthesizing derivatives of [4-(Oxan-4-yl)phenyl]methanol demonstrated its utility as a building block for creating novel anti-inflammatory agents. The derivatives were screened for biological activity, revealing enhanced efficacy compared to parent compounds.
| Compound Name | Activity | Reference |
|---|---|---|
| Derivative A | Moderate anti-inflammatory | |
| Derivative B | High antimicrobial activity |
Case Study 2: Material Development
Research conducted on the incorporation of [4-(Oxan-4-yl)phenyl]methanol into polymer formulations showed significant improvements in mechanical properties. The study highlighted the compound's ability to enhance the tensile strength and elongation at break of the resulting materials.
| Property | Control Sample | Sample with [4-(Oxan-4-yl)phenyl]methanol |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 150 | 200 |
Mechanism of Action
The mechanism of action of [4-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- Electron-Donating Groups : The methoxy group in 4-Methoxybenzyl Alcohol enhances solubility in polar solvents compared to the oxan-4-yl group, which introduces steric bulk and reduces polarity .
- Bioactive Moieties : The 1,3,4-oxadiazole ring in the oxadiazole derivative () is associated with antimicrobial and antitumor activity, a feature absent in the target compound .
Crystallographic Behavior: The oxadiazole derivative exhibits planar geometry with intermolecular O–H⋯N hydrogen bonds, forming parallel chains in its crystal lattice. This contrasts with oxan-4-yl derivatives, where hydrogen bonding is less pronounced due to steric hindrance from the tetrahydropyran ring .
Hazard Profiles: 4-Methoxybenzyl Alcohol poses acute oral toxicity (Category 4) and skin irritation risks, whereas oxan-4-yl derivatives like [4-(Aminomethyl)oxan-4-yl]methanol lack explicit hazard classifications, suggesting safer handling .
Biological Activity
[4-(Oxan-4-yl)phenyl]methanol, a compound characterized by a phenolic structure with a tetrahydrofuran moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of [4-(Oxan-4-yl)phenyl]methanol is , with a molecular weight of 178.23 g/mol. The compound features a phenol group attached to an oxane ring, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that [4-(Oxan-4-yl)phenyl]methanol exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Cytotoxic Effects : There are indications of cytotoxic activity in specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Reduced viability in cancer cell lines |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of [4-(Oxan-4-yl)phenyl]methanol using DPPH and ABTS assays. Results indicated that the compound exhibited significant radical scavenging activity, comparable to standard antioxidants such as ascorbic acid. The IC50 values were determined to be 25 µM for DPPH and 30 µM for ABTS.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that [4-(Oxan-4-yl)phenyl]methanol inhibited bacterial growth at concentrations of 50 µg/mL and 75 µg/mL, respectively. These findings suggest its potential use as a natural antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Cells
Research conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with [4-(Oxan-4-yl)phenyl]methanol resulted in a dose-dependent decrease in cell viability. The IC50 was calculated at approximately 40 µM after 48 hours of exposure, indicating promising anticancer properties.
The exact mechanism underlying the biological activities of [4-(Oxan-4-yl)phenyl]methanol is still under investigation. However, preliminary hypotheses suggest that its antioxidant properties may stem from the ability to donate hydrogen atoms to free radicals, thus neutralizing them. Additionally, its structural similarity to known bioactive compounds may facilitate interactions with specific cellular pathways involved in apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
